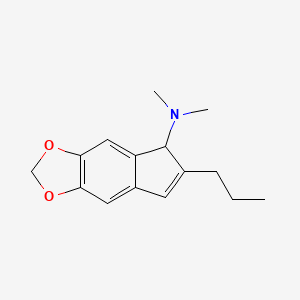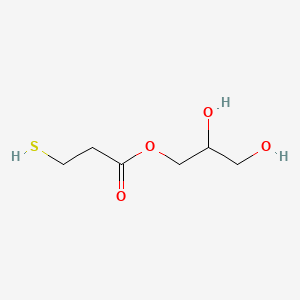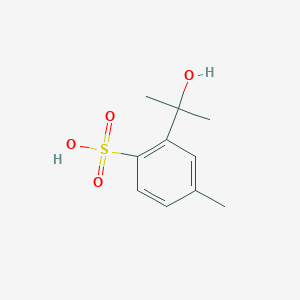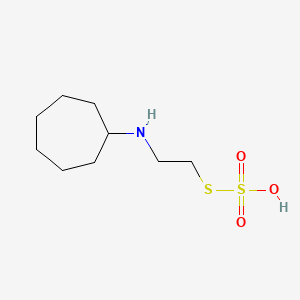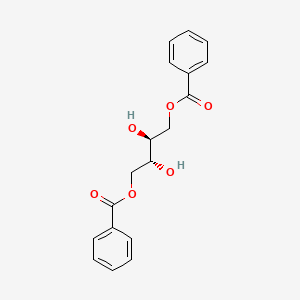
(2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of two benzoate groups attached to a butanetetrol backbone The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate typically involves the esterification of (2R,3S)-1,2,3,4-butanetetrol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
(2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzoate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new esters or amides.
科学的研究の応用
Chemistry
In chemistry, (2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a substrate for investigating metabolic pathways involving ester compounds.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its ester bonds can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry
Industrially, this compound is used in the production of polymers and resins. Its ester groups contribute to the flexibility and durability of the resulting materials, making them suitable for various applications, including coatings and adhesives.
作用機序
The mechanism of action of (2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate involves the hydrolysis of its ester bonds. Enzymes such as esterases catalyze the cleavage of these bonds, releasing the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved in this process include the active sites of the enzymes and the specific interactions between the enzyme and the substrate.
類似化合物との比較
Similar Compounds
- (2R,3R)-1,2,3,4-Butanetetrol 1,4-dibenzoate
- (2S,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate
- (2S,3R)-1,2,3,4-Butanetetrol 1,4-dibenzoate
Uniqueness
The uniqueness of (2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate lies in its specific stereochemistry. The (2R,3S) configuration imparts distinct physical and chemical properties to the compound, influencing its reactivity and interactions with other molecules. This stereochemistry also makes it a valuable tool for studying chiral recognition and enantioselective processes.
特性
分子式 |
C18H18O6 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
[(2S,3R)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate |
InChI |
InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16+ |
InChIキー |
DJOUKNAKSJTIKP-IYBDPMFKSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H](COC(=O)C2=CC=CC=C2)O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




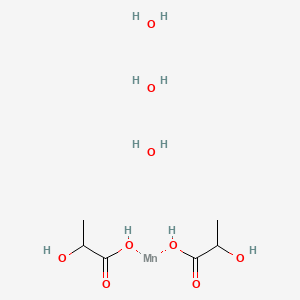
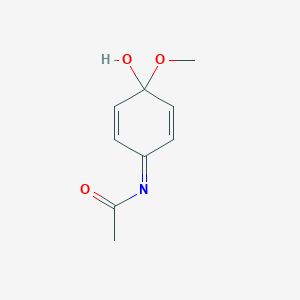
![2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester](/img/structure/B13796036.png)
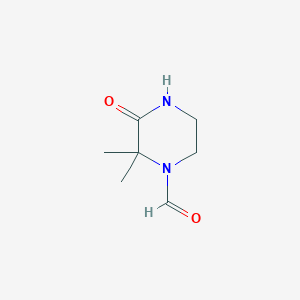
![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
